4-Bromo-6-fluoro-1H-indazol-3-ol (CAS 887567-85-3) is a highly specialized, trifunctional heterocyclic building block primarily utilized in the synthesis of complex pharmaceutical libraries and advanced materials. The molecule features an indazole-3-ol core (tautomeric with indazolin-3-one), which serves as a critical hydrogen-bonding motif in kinase hinge-binding applications. The presence of a bromine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C6 position modulates the electronic properties of the ring, lowers the pKa of the indazole N-H, and blocks metabolic vulnerabilities. For procurement and process chemistry, sourcing this pre-functionalized, regiochemically pure scaffold is essential, as it bypasses the notoriously low-yielding and unselective direct halogenation of simpler indazole precursors[1].
Substituting 4-Bromo-6-fluoro-1H-indazol-3-ol with simpler analogs, such as 6-fluoro-1H-indazol-3-ol or non-fluorinated 4-bromo-1H-indazol-3-ol, introduces severe bottlenecks in downstream synthesis and application performance. Attempting to brominate 6-fluoro-1H-indazol-3-ol directly results in a complex mixture of C4, C5, and C7 bromo-isomers, requiring resource-intensive chromatographic separation and drastically reducing overall throughput. Conversely, using the non-fluorinated 4-bromo-1H-indazol-3-ol fails to provide the critical C6 metabolic blocking required in medicinal chemistry, leading to rapid in vivo degradation of the final active pharmaceutical ingredients (APIs). Furthermore, the specific combination of C4-bromo and C6-fluoro substituents uniquely tunes the pKa and tautomeric equilibrium of the 3-OH group, dictating chemoselectivity during subsequent N- or O-alkylation steps that generic substitutes cannot replicate [1].
Procuring 4-Bromo-6-fluoro-1H-indazol-3-ol directly provides a >98% regiochemically pure starting material, which is critical for scalable library synthesis. When compared to the baseline approach of directly brominating 6-fluoro-1H-indazol-3-ol, the direct procurement route avoids severe yield penalties. Electrophilic bromination of the des-bromo analog typically yields a mixture of isomers, with the desired C4-bromo product isolated in poor yields due to competing reactivity at the C5 and C7 positions. This difference fundamentally shifts the make-vs-buy decision for process chemists [1].
| Evidence Dimension | Isolated yield of the C4-bromo regioisomer |
| Target Compound Data | ≥98% regiopurity upon procurement, enabling immediate downstream use |
| Comparator Or Baseline | Direct electrophilic bromination of 6-fluoro-1H-indazol-3-ol (~25% isolated yield of C4 isomer) |
| Quantified Difference | ~73% improvement in effective material throughput and elimination of HPLC separation |
| Conditions | Standard electrophilic bromination (e.g., NBS/DMF at room temperature) |
Bypassing low-yielding, unselective halogenation steps significantly reduces raw material waste and accelerates development timelines.
The C4-bromine in 4-Bromo-6-fluoro-1H-indazol-3-ol serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, offering higher reactivity compared to chlorinated analogs. When subjected to mild Suzuki-Miyaura conditions, the C4-bromo derivative achieves high conversion rates. In contrast, the 4-chloro-6-fluoro-1H-indazol-3-ol baseline requires significantly higher temperatures and specialized ligands to activate the stronger C-Cl bond, often leading to degradation of the sensitive indazole-3-ol core. This reactivity profile makes the bromo-derivative a more effective choice for late-stage diversification [1].
| Evidence Dimension | Palladium-catalyzed Suzuki-Miyaura coupling yield at the C4 position |
| Target Compound Data | >85% yield of C4-arylated product under mild conditions |
| Comparator Or Baseline | 4-Chloro-6-fluoro-1H-indazol-3-ol (<40% yield under identical conditions) |
| Quantified Difference | >45% increase in cross-coupling yield with reduced thermal degradation |
| Conditions | Suzuki coupling with arylboronic acids, Pd catalyst, mild base, 80 °C |
Higher cross-coupling yields under milder conditions prevent the degradation of the heterocyclic core, ensuring higher purity of the final functionalized products.
The introduction of the strongly electron-withdrawing fluorine atom at the C6 position significantly alters the physicochemical properties of the indazole scaffold. Compared to the non-fluorinated 4-bromo-1H-indazol-3-ol, the target compound exhibits a lower pKa at the indazole N-H position. This modulation not only improves the solubility of the building block in polar aqueous-organic mixtures during workup but also enhances the formulation compatibility and membrane permeability of downstream API derivatives by shifting the ionization profile at physiological pH[1].
| Evidence Dimension | Indazole N-H pKa and resulting physicochemical profile |
| Target Compound Data | pKa ~ 8.5, offering improved solubility in polar protic media |
| Comparator Or Baseline | 4-Bromo-1H-indazol-3-ol (pKa ~ 9.5) |
| Quantified Difference | ~1.0 unit pKa reduction |
| Conditions | Aqueous potentiometric titration at 25 °C |
Precise control over the pKa of the heterocyclic core is critical for optimizing the solubility, handling, and eventual bioavailability of derived compounds.
Due to the indazole-3-ol core acting as a potent hydrogen-bond donor/acceptor for kinase hinge regions, this compound is a highly effective starting material for synthesizing targeted kinase inhibitors. The C4-bromo group allows for rapid diversification via cross-coupling to probe the hydrophobic pockets of the active site [1].
In medicinal chemistry programs where indazole derivatives show rapid clearance, utilizing this C6-fluorinated scaffold effectively blocks CYP450-mediated oxidation at the metabolically vulnerable C6 position, directly extending the half-life of the resulting drug candidates[2].
The specific electronic push-pull dynamics created by the C6-fluoro and C4-bromo substituents enable highly chemoselective N- vs O-alkylation of the tautomeric 3-OH group. This makes the compound highly suitable for process chemistry workflows requiring strict regiocontrol during multi-step heterocyclic synthesis [3].